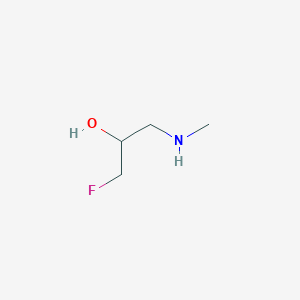

1-Fluoro-3-(methylamino)propan-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-3-(methylamino)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10FNO/c1-6-3-4(7)2-5/h4,6-7H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAJBQHSZEOFNOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(CF)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

107.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Classification and General Chemical Features Within Fluoroamino Alcohol Chemistry

1-Fluoro-3-(methylamino)propan-2-ol is classified as a fluorinated amino alcohol. This classification highlights the three key functional groups present in its structure: a fluorine atom, a methylamino group, and a hydroxyl group. The propan-2-ol backbone indicates a three-carbon chain with the hydroxyl group located on the second carbon.

The presence of these functional groups imparts a unique combination of chemical properties to the molecule. The hydroxyl and amino groups provide sites for hydrogen bonding, influencing its solubility and potential interactions with biological targets. The fluorine atom, a key feature of organofluorine compounds, can significantly alter the molecule's electronic properties, metabolic stability, and binding affinity to enzymes or receptors.

The synthesis of such fluoroamino alcohols can be achieved through various organic reactions. A common method involves the nucleophilic substitution reaction between a fluorinated precursor, like a fluorinated epoxide or a dihalopropane derivative, and methylamine (B109427). For instance, the reaction of 1-fluoro-3-chloropropan-2-ol with methylamine would yield the target compound. Another approach involves the reduction of an appropriate fluorinated amino ketone. The specific synthetic route can be tailored to achieve desired stereochemistry, as the second carbon atom is a chiral center.

Current Research Relevance of the 1 Fluoro 3 Methylamino Propan 2 Ol Scaffold and Its Derivatives in Advanced Molecular Design and Chemical Biology

Stereoselective Synthesis Approaches for Chiral Amino Alcohol Scaffolds

The creation of chiral amino alcohol scaffolds is a cornerstone of modern asymmetric synthesis. These structural motifs are present in a vast number of biologically active compounds and serve as valuable chiral building blocks. diva-portal.org

A primary method for establishing the stereocenter of the alcohol in amino alcohols is the enantioselective reduction of a prochiral ketone precursor. This can be achieved through various catalytic systems.

Microbial Dehydrogenases: Biocatalysis, particularly using whole-cell microorganisms or isolated enzymes like alcohol dehydrogenases (ADHs) and ketone reductases (KREDs), offers an environmentally friendly and highly selective method for ketone reduction. acs.orgbohrium.comnih.gov These enzymes can exhibit high activity and stereoselectivity, even for sterically demanding substrates. acs.orgbohrium.com For instance, Rhodotorula glutinis has demonstrated the ability to reduce a wide range of prochiral ketones with high conversion rates and optical purity. nih.gov Protein engineering has further expanded the substrate scope and stereoselectivity of these biocatalysts, allowing for the synthesis of specific chiral alcohols. acs.orgbohrium.com

Organocatalysis: Organocatalysts, which are small organic molecules, have emerged as a powerful tool for enantioselective reductions. nih.gov Bifunctional thiourea-amine organocatalysts, for example, can activate both the borane (B79455) reducing agent and the ketone substrate simultaneously, leading to high enantioselectivity. nih.gov This "push-pull" mechanism involves the amine moiety enhancing the nucleophilicity of the hydride while the thiourea (B124793) activates the carbonyl group. nih.gov Hantzsch esters are another class of organocatalytic reducing agents used for the reduction of various carbonyl compounds. mdpi.comunimi.it

Metal-Catalyzed Systems: Transition metal complexes with chiral ligands are widely used for the asymmetric hydrogenation and transfer hydrogenation of ketones. wikipedia.orgresearchgate.netbohrium.com Ruthenium, rhodium, and iridium complexes are particularly effective. wikipedia.orgacs.org For instance, ruthenium catalysts with chiral diamine ligands can facilitate the enantioselective transfer hydrogenation of aryl ketones using isopropanol (B130326) as the hydrogen source. wikipedia.org Similarly, chiral N,N'-dioxide-metal complexes have been successfully employed in the enantioselective reduction of α-amino ketones using potassium borohydride. nih.govthieme-connect.com

Interactive Table: Comparison of Enantioselective Reduction Strategies

| Strategy | Catalyst/Reagent | Key Features | Typical Substrates |

|---|---|---|---|

| Microbial Reduction | Alcohol Dehydrogenases (ADHs), Ketone Reductases (KREDs) | High stereoselectivity, mild reaction conditions, environmentally friendly. acs.orgnih.gov | Prochiral ketones, including cyclic and heterocyclic ketones. conicet.gov.armdpi.com |

| Organocatalysis | Chiral thiourea-amines, Hantzsch esters | Metal-free, "push-pull" activation mechanism, robust catalysts. nih.gov | Prochiral ketones, α,β-unsaturated ketones. nih.govmdpi.com |

| Metal-Catalysis | Ru, Rh, Ir complexes with chiral ligands | High efficiency, broad substrate scope, use of H₂ or transfer hydrogenation. wikipedia.orgresearchgate.netacs.org | Aryl ketones, functionalized ketones. wikipedia.orgbohrium.com |

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. diva-portal.org Once the desired stereochemistry is established, the auxiliary is removed. Oxazolidinones, popularized by David A. Evans, are a prominent class of chiral auxiliaries derived from amino acids or amino alcohols. wikipedia.org These auxiliaries can control the stereochemistry of alkylation and other reactions at the α-position to a carbonyl group. wikipedia.org Another widely used auxiliary is tert-butanesulfinamide, developed by Jonathan A. Ellman, which is particularly effective for the asymmetric synthesis of chiral amines and amino alcohols. researchgate.net The addition of organometallic reagents to tert-butanesulfinyl imines proceeds with high diastereoselectivity, which can be rationalized by a six-membered ring transition state. researchgate.net

The synthesis of molecules with multiple stereocenters, such as some analogues of this compound, requires diastereoselective and enantioselective transformations. One approach involves the use of radical relay chaperone strategies for the enantio- and regioselective C-H amination of alcohols to produce chiral β-amino alcohols. sci-hub.se This method utilizes a transiently installed imidate radical to facilitate an intramolecular hydrogen atom transfer, which is rendered enantioselective by a chiral copper catalyst. sci-hub.se Another powerful method is the three-component reaction involving a Rh(II)-catalyzed 1,3-dipolar cycloaddition of carbonyl ylides to aldimines, which yields syn-α-hydroxy-β-amino esters with high diastereoselectivity. diva-portal.org

Fluorination Techniques for Propanol (B110389) Derivatives

The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. For propanol derivatives, several fluorination techniques are available.

Epifluorohydrin is a valuable building block for the synthesis of fluorinated propanols. nih.gov Its strained epoxide ring is susceptible to nucleophilic attack, allowing for the introduction of various functional groups. A particularly important application of this intermediate is in radiochemistry for positron emission tomography (PET). nih.gov

(¹⁸F)-epifluorohydrin for Radiolabeling: The short-lived positron-emitting isotope fluorine-18 (¹⁸F) is widely used in PET imaging. nih.gov (R)- or (S)-[¹⁸F]epifluorohydrin can be synthesized from the corresponding chiral glycidyl (B131873) tosylate and [¹⁸F]fluoride. nih.gov The subsequent ring-opening reaction of [¹⁸F]epifluorohydrin with a suitable precursor, such as a phenol (B47542) or an amine, allows for the efficient incorporation of the [¹⁸F]fluoro-2-hydroxypropyl moiety into a target molecule without racemization. nih.govnih.gov This method has been automated for the synthesis of various PET radiotracers. nih.govd-nb.infohelsinki.fiatlas.jpdntb.gov.ua

Interactive Table: Synthesis of ¹⁸F-Labeled Tracers using [¹⁸F]Epifluorohydrin

| Tracer | Precursor for ¹⁸F-labeling | Key Reaction | Application |

|---|---|---|---|

| [¹⁸F]FMISO | 2-nitroimidazole nih.govd-nb.info | Ring-opening of [¹⁸F]epifluorohydrin | Hypoxia imaging nih.gov |

| [¹⁸F]PM-PBB3 | PBB3 nih.govd-nb.info | Ring-opening of [¹⁸F]epifluorohydrin | Tau pathology imaging nih.gov |

| [¹⁸F]Fluoroalkylated anilines | Aniline analogs researchgate.net | Scandium triflate-catalyzed N-[¹⁸F]fluoroalkylation | PET imaging researchgate.net |

Direct nucleophilic fluorination is a common strategy for introducing fluorine into organic molecules. This often involves the displacement of a good leaving group, such as a tosylate or triflate, with a fluoride (B91410) ion source. usd.edu However, the direct displacement of a hydroxyl group is generally ineffective. usd.edu Therefore, the hydroxyl group must first be converted into a better leaving group. usd.edu

Various fluorinating reagents are available for this purpose, each with its own advantages and limitations. Diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Deoxo-Fluor, are popular reagents for converting alcohols to alkyl fluorides. organic-chemistry.orgsigmaaldrich.com Other reagents include PyFluor, AlkylFluor, and aminodifluorosulfinium salts. organic-chemistry.org The choice of fluorinating agent and reaction conditions is crucial to achieve the desired transformation with minimal side reactions, such as elimination. organic-chemistry.org In some cases, a mixture of mercuric oxide and hydrogen fluoride can be used to fluorinate compounds bearing both halogen and hydrogen atoms on the same carbon. acs.org

Radiochemical Synthesis Protocols for Isotopic Labeling

The introduction of the positron-emitting isotope fluorine-18 (¹⁸F) into molecules like this compound and its analogues is a cornerstone of PET tracer development. The relatively short half-life of ¹⁸F (approximately 110 minutes) necessitates rapid and efficient radiolabeling procedures.

Strategies for ¹⁸F-Labeling of this compound Analogues (e.g., [¹⁸F]PM-PBB3, [¹⁸F]THK-5351)

The radiosynthesis of ¹⁸F-labeled analogues often involves a nucleophilic substitution reaction where [¹⁸F]fluoride displaces a leaving group on a precursor molecule. For instance, the synthesis of [¹⁸F]PM-PBB3, a PET tracer for imaging tau pathologies, involves the direct ¹⁸F-fluorination of a tosylated precursor, followed by the removal of a protecting group. nih.govresearchgate.net This method has been shown to produce [¹⁸F]PM-PBB3 with sufficient radioactivity, high radiochemical purity, and good molar activity. nih.gov To prevent photoisomerization of [¹⁸F]PM-PBB3 during synthesis, the use of a UV-cutoff light in the hot cell is crucial. nih.govd-nb.info

Another important analogue, [¹⁸F]THK-5351, is also synthesized via nucleophilic radiofluorination. nih.govwisc.eduelsevierpure.com The reaction is typically completed at an elevated temperature, and the radiochemical yields are often proportional to the mass of the precursor used. nih.govwisc.eduelsevierpure.com The purification of [¹⁸F]THK-5351 is commonly achieved using high-performance liquid chromatography (HPLC). nih.govwisc.eduelsevierpure.com

An alternative strategy for introducing the ¹⁸F-label involves the use of [¹⁸F]epifluorohydrin as a radiolabeling agent. nih.govresearchgate.net This method has been successfully applied to the synthesis of both [¹⁸F]FMISO and [¹⁸F]PM-PBB3. nih.govresearchgate.net The process involves the initial synthesis of [¹⁸F]epifluorohydrin from a tosylated precursor, followed by its reaction with the appropriate precursor molecule. nih.govresearchgate.net

Table 1: Comparison of Radiosynthesis Parameters for [¹⁸F]PM-PBB3 and [¹⁸F]THK-5351

| Radiotracer | Precursor Type | Labeling Method | Radiochemical Yield (non-decay corrected) | Synthesis Time | Molar Activity (at EOS) |

|---|---|---|---|---|---|

| [¹⁸F]PM-PBB3 | Tosylated derivative | Direct ¹⁸F-fluorination | 25 ± 6.0% | Not Specified | 350 ± 94 GBq/μmol |

| [¹⁸F]PM-PBB3 | PBB3 | ¹⁸F-fluoroalkylation with [¹⁸F]epifluorohydrin | 16 ± 3.2% (decay-corrected) | Not Specified | Not Specified |

| [¹⁸F]THK-5351 | Not Specified | Nucleophilic radiofluorination | Proportional to precursor mass (0.1-0.5mg) | ~86-91 minutes (automated) | Not Specified |

Data sourced from multiple studies. nih.govnih.govsnmjournals.org

Development and Optimization of Automated Radiosynthetic Systems

The demand for reproducible and safe production of PET radiopharmaceuticals has driven the development of automated synthesis modules. nih.govresearchgate.netiaea.orgsnmjournals.org These systems are designed to handle the entire process, from radiolabeling and purification to formulation, under cGMP (current Good Manufacturing Practice) guidelines. researchgate.netiaea.org

Automated synthesizers like the ELIXYS and AllinOne have been successfully employed for the routine production of ¹⁸F-labeled tracers, including [¹⁸F]THK-5351. nih.govwisc.eduelsevierpure.comsnmjournals.org For example, the automated synthesis of [¹⁸F]THK-5351 on the ELIXYS system, including HPLC purification and formulation, can be completed in approximately 86-91 minutes. wisc.eduelsevierpure.comsnmjournals.org These automated systems offer the advantage of minimizing radiation exposure to radiochemists and ensuring consistent production yields. snmjournals.org

The versatility of these platforms allows for the synthesis of a wide variety of ¹⁸F-labeled radiopharmaceuticals with varying complexities, often without the need for hardware reconfiguration. nih.govresearchgate.netiaea.org The process typically involves trapping the cyclotron-produced [¹⁸F]fluoride, followed by elution and azeotropic drying before the labeling reaction. nih.gov Purification is generally achieved through a combination of semi-preparative HPLC and solid-phase extraction (SPE). nih.govresearchgate.net

Novel Synthetic Routes and Process Intensification Studies for Amino Alcohol Intermediates

The development of efficient and general methods for synthesizing the core amino alcohol structure is crucial for the production of these radiotracers and their analogues. A versatile intermediate, 3-(1-(benzyloxy)propan-2-yl)-2-oxooxazolidin-5-yl)methyl 4-methylbenzenesulfonate, has been developed for the fluorine-18 labeling of beta-blockers containing the propanolamine (B44665) moiety. nih.gov This intermediate can be conjugated to various phenoxy cores, demonstrating its synthetic utility. nih.gov The subsequent radiosynthesis can be accomplished in under an hour with good radiochemical yields. nih.gov

Another approach involves the use of [¹⁸F]epifluorohydrin, which can be synthesized from (rac)-, (R)-, or (S)-glycidyl tosylate. researchgate.net The reaction of enantiomerically pure [¹⁸F]epifluorohydrin with phenol precursors yields the corresponding ¹⁸F-fluoroalkylated products without racemization, highlighting its effectiveness as a radiolabeling agent for developing PET tracers with the 3-[¹⁸F]fluoro-2-hydroxypropyl group. researchgate.net

Synthesis of Structurally Related Fluoroamino Alcohols and their Utility as Synthetic Building Blocks

Fluorinated amino alcohols and their derivatives are valuable building blocks in medicinal and materials chemistry. mdpi.comresearchgate.net The introduction of fluorine can significantly influence a molecule's physicochemical properties. beilstein-journals.org

One synthetic strategy involves the use of fluoroalkyl amino reagents (FARs), which have proven to be powerful tools for introducing various fluorinated groups onto heterocyclic and aromatic compounds. mdpi.comresearchgate.net These reagents can be prepared from the reaction of fluoro-olefins with secondary amines. mdpi.com

The synthesis of optically pure α-(fluoroalkyl)-β-sulfinylenamines has been achieved through an aza-Wittig reaction. acs.org These compounds can then be reduced to the corresponding α-fluorinated-α'-sulfinyl amines. acs.org Subsequent desulfurization can yield enantiomerically pure α-(trifluoromethyl)ethylamine, demonstrating their utility as chiral building blocks. acs.org

Halofluorination of cyclic olefins, followed by elimination reactions, provides another route to various fluorine-containing small molecules. beilstein-journals.org This methodology has been used to synthesize a range of fluorinated building blocks with diverse structural architectures. beilstein-journals.org

Functional Group Interconversions and Derivatization Reactions

The presence of three distinct functional moieties—hydroxyl, methylamino, and fluoroalkane—allows for selective chemical modifications, enabling the synthesis of a wide array of derivatives. The specific reaction conditions dictate which functional group is transformed, highlighting the importance of chemoselectivity in the synthetic manipulation of this molecule.

The secondary alcohol group in this compound is a primary site for various chemical transformations, including oxidation, reduction, and substitution reactions.

Oxidation: The hydroxyl group can be oxidized to yield the corresponding ketone, 1-(methylamino)-3-fluoropropan-2-one. This transformation can be achieved using common oxidizing agents such as chromium trioxide or pyridinium (B92312) chlorochromate (PCC). smolecule.com The choice of oxidant is crucial to prevent over-oxidation or side reactions involving the amino group.

Deoxyfluorination: The hydroxyl group can be replaced by a fluorine atom through a deoxyfluorination reaction. One common method involves the use of Olah's reagent (a pyridine-hydrogen fluoride complex), which facilitates the conversion of β-amino alcohols into the corresponding 1,2-fluoroamines. rsc.org Another approach utilizes nontrigonal σ3-P compounds to activate the alcohol, forming an alkoxyphosphonium intermediate that is subsequently displaced by a fluoride ion. mit.edu This method has been shown to be effective for primary, secondary, and even tertiary alcohols, often proceeding with stereoinversion. mit.edu

Derivatization: The hydroxyl group can serve as a handle for introducing various other functionalities. For instance, it can be tosylated to create a good leaving group for subsequent nucleophilic substitution reactions. nih.gov Furthermore, in the presence of a suitable catalyst, the hydroxyl group can participate in O-alkylation reactions, such as the reaction with phenoxy precursors to form ether linkages. nih.gov

A summary of selective reactions involving the hydroxyl moiety is presented in Table 1.

Table 1: Selective Reactions of the Hydroxyl Group in this compound

| Reaction Type | Reagents | Product | Reference(s) |

| Oxidation | Chromium trioxide, Pyridinium chlorochromate (PCC) | 1-(Methylamino)-3-fluoropropan-2-one | smolecule.com |

| Deoxyfluorination | Pyridine-HF (Olah's reagent) | 1,3-Difluoro-N-methylpropan-2-amine | rsc.org |

| Deoxyfluorination | Nontrigonal σ3-P compounds, Fluoride source | 1,3-Difluoro-N-methylpropan-2-amine | mit.edu |

| Tosylation | p-Toluenesulfonyl chloride (TsCl), Pyridine | 1-Fluoro-3-(methylamino)propan-2-yl tosylate | nih.gov |

| O-Alkylation | Phenoxy precursors, Base | 1-Fluoro-3-(methylamino)-2-(phenoxy)propane derivatives | nih.gov |

The secondary methylamino group imparts basicity to the molecule and is a key site for nucleophilic reactions and derivatization.

N-Alkylation and N-Arylation: The nitrogen atom can act as a nucleophile to form new carbon-nitrogen bonds. This includes reactions with alkyl halides or through reductive amination protocols. rsc.org For instance, the amine can be reacted with compounds like 4-chlorobenzotrifluoride (B24415) in the presence of a suitable catalyst and base to form N-aryl derivatives. rsc.org

Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds to form imines or enamines, which are versatile intermediates in organic synthesis. cymitquimica.com

Protection/Deprotection: In multi-step syntheses, it is often necessary to protect the amino group to prevent unwanted side reactions. Common protecting groups for secondary amines include carbamates (e.g., Boc, Cbz) and amides, which can be selectively removed under specific conditions.

Table 2 outlines key transformations of the methylamino group.

Table 2: Chemical Transformations of the Methylamino Group

| Reaction Type | Reagents/Conditions | Product Type | Reference(s) |

| N-Arylation | Aryl halides (e.g., 4-chlorobenzotrifluoride), Catalyst, Base | N-Aryl-N-methyl-3-fluoro-2-hydroxypropan-1-amine | rsc.org |

| Condensation | Aldehydes or Ketones | Imines or Enamines | cymitquimica.com |

| Protection (Boc) | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | tert-Butyl (1-fluoro-2-hydroxypropyl)(methyl)carbamate | General knowledge |

The carbon-fluorine bond is the strongest single bond in organic chemistry, which generally renders the fluoroalkane moiety relatively inert to many chemical transformations. rsc.org

Inertness to Substitution: Unlike its chloro, bromo, and iodo counterparts, the fluorine atom in this compound is a poor leaving group and is highly resistant to nucleophilic substitution reactions under standard conditions. rsc.org In many synthetic sequences involving modifications of the hydroxyl or amino groups, the C-F bond remains intact. rsc.org

Influence on Reactivity: While the fluorine atom itself may not readily react, its strong electron-withdrawing nature can influence the reactivity of the rest of the molecule. This inductive effect can alter the pKa of the amino and hydroxyl groups and can affect the stability of nearby carbocations or carbanions, thereby influencing reaction pathways and rates.

Stereochemical Aspects of Chemical Transformations and Racemization Studies

The central carbon atom bearing the hydroxyl group (C2) in this compound is a stereocenter. Consequently, the compound exists as a pair of enantiomers, (R)-1-fluoro-3-(methylamino)propan-2-ol and (S)-1-fluoro-3-(methylamino)propan-2-ol. The stereochemistry of this core structure is a critical aspect of its chemistry, as the biological activity of chiral molecules is often enantiomer-dependent. rsc.orgnih.gov

Stereoselective Synthesis: The synthesis of enantiomerically pure forms of this compound and its derivatives is of significant interest. This can be achieved through various strategies, including the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis. For example, the stereoselective opening of a chiral epoxide with methylamine (B109427) can yield a specific enantiomer of the amino alcohol. ethernet.edu.et

Stereochemistry of Transformations: When the chiral center is involved in a reaction, the stereochemical outcome is of paramount importance. Reactions at the C2 position can proceed with retention, inversion, or racemization of the configuration. For example, some deoxyfluorination reactions of secondary alcohols are known to proceed via an Sₙ2 mechanism, resulting in a complete inversion of the stereocenter. mit.edu

Racemization: Racemization, the process of converting an enantiomerically enriched mixture into a racemic one, can occur under certain conditions. For related ketones, epimerization at the carbon adjacent to the carbonyl group can be observed in solution, leading to an equilibrium mixture of diastereomers. cdnsciencepub.com While the alcohol itself is generally stereochemically stable, its oxidation to the ketone could potentially lead to racemization at the adjacent C3 if a base is present to facilitate enolate formation. Dynamic kinetic resolution (DKR) is a powerful technique that combines in situ racemization of the starting material with a kinetically controlled, stereoselective reaction to transform a racemate into a single enantiomer of the product in high yield. diva-portal.orgbath.ac.uk

Reaction Mechanism Elucidation Studies for Amino Alcohol Reactions

Understanding the mechanisms of reactions involving amino alcohols is crucial for controlling reactivity and selectivity. Studies on analogous systems provide valuable insights into the potential pathways for transformations of this compound.

Phosphorylation and Elimination: In biological systems, the metabolism of amino alcohols like 1-aminopropan-2-ol (B43004) can proceed via phosphorylation of the hydroxyl group by an ATP-amino alcohol phosphotransferase. nih.gov The resulting amino alcohol O-phosphate then undergoes elimination, catalyzed by a phospho-lyase, to form an aldehyde and ammonia. nih.gov This two-step sequence provides a mechanistic blueprint for a potential synthetic transformation involving activation of the hydroxyl group followed by elimination.

Alkoxyphosphonium Intermediates in Deoxyfluorination: The mechanism of deoxyfluorination using nontrigonal σ3-P compounds has been investigated. mit.edu The reaction is proposed to proceed through the formation of an alkoxyphosphonium intermediate. This electrophilic species activates the hydroxyl group, which is then displaced by a fluoride ion in a nucleophilic substitution reaction. The stereochemical outcome (e.g., inversion of configuration) provides evidence for the specific type of substitution mechanism at play (e.g., Sₙ2). mit.edu

Mechanism of Oxirane Formation: The reaction of related α-fluoro ketones with diazomethane (B1218177) to form oxiranes has been studied to elucidate the reaction mechanism. cdnsciencepub.com These studies involve analyzing the diastereoselectivity of the reaction and performing NMR experiments and molecular modeling calculations to understand the equilibria and preferred conformations of the starting ketones in solution. cdnsciencepub.com Such detailed mechanistic work is essential for predicting and controlling the stereochemical outcome of reactions.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Studies on Molecular Conformation and Electronic Structure (e.g., DFT calculations)

No specific Density Functional Theory (DFT) or other quantum chemical calculations detailing the molecular conformation and electronic structure of 1-Fluoro-3-(methylamino)propan-2-ol are available in the public domain. Such studies would typically provide insights into bond lengths, bond angles, dihedral angles, and electronic properties like molecular orbital energies and charge distribution.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

There are no published molecular dynamics (MD) simulation studies focused on this compound. MD simulations would be instrumental in understanding the conformational landscape of the molecule in different environments and characterizing its non-covalent interactions with solvent molecules or biological macromolecules.

Computational Prediction of Reactivity Profiles and Reaction Pathways

Information regarding the computational prediction of reactivity profiles or reaction pathways for this compound is currently unavailable. These theoretical studies are crucial for predicting the chemical behavior of a compound, including its stability and potential reaction mechanisms.

In Silico Modeling of Molecular Interactions with Potential Binding Partners

There are no publicly accessible in silico modeling studies, such as molecular docking or pharmacophore modeling, that investigate the interaction of this compound with any potential binding partners. These computational techniques are vital in drug discovery and development for predicting the binding affinity and mode of interaction of a ligand with a biological target.

Research on Derivatives and Analogues Featuring the 1 Fluoro 3 Methylamino Propan 2 Ol Moiety

Design and Synthesis of Complex Fluoroamino Alcohol Derivatives

The design and synthesis of complex derivatives incorporating the 1-fluoro-3-(methylamino)propan-2-ol scaffold are primarily driven by the need for advanced diagnostic and therapeutic tools. A significant area of application is in the development of radiopharmaceuticals for Positron Emission Tomography (PET) imaging. tandfonline.comrsc.org The introduction of the fluorine-18 (B77423) (¹⁸F) isotope into these molecules allows for non-invasive visualization and quantification of biological processes at the molecular level. tandfonline.comrsc.org

One notable example is the synthesis of [¹⁸F]PM-PBB3, a PET tracer for imaging tau pathology in neurodegenerative diseases. nih.govnih.govd-nb.info The synthesis involves the direct ¹⁸F-fluorination of a tosylated precursor, followed by the removal of protecting groups. nih.gov An alternative and efficient method utilizes [¹⁸F]epifluorohydrin as a building block for ¹⁸F-fluoroalkylation. nih.govresearchgate.net This approach has been successfully automated for the synthesis of both [¹⁸F]PM-PBB3 and [¹⁸F]FMISO, a tracer for imaging hypoxia. nih.govresearchgate.net

The versatility of the fluoroamino alcohol scaffold extends to its use as a ligand in the development of compounds targeting various receptors and enzymes. For instance, heterocyclic amino alcohols structurally related to ifenprodil (B1662929) have been synthesized and evaluated as sigma receptor ligands. nih.gov These compounds demonstrated the ability to inhibit the binding of known sigma receptor radioligands. nih.gov Furthermore, the amino alcohol moiety is a key pharmacophore in a class of L-amino alcohol derivatives designed as broad-spectrum antifungal agents. nih.gov

The synthesis of these complex derivatives often involves multi-step sequences. A common strategy for creating β-amino alcohols is the ring-opening of epoxides with amines. rroij.comresearchgate.net The stereochemistry of the final product is crucial for biological activity, and various asymmetric synthesis methods have been developed to control the formation of chiral centers. diva-portal.org For instance, in the synthesis of antifungal L-amino alcohol derivatives, only the S-configured compounds exhibited activity. nih.gov

The following table summarizes key derivatives and their applications:

| Derivative/Analogue | Application | Key Synthetic Strategy |

| [¹⁸F]PM-PBB3 | PET imaging of tau pathology | Direct ¹⁸F-fluorination or ¹⁸F-fluoroalkylation with [¹⁸F]epifluorohydrin |

| [¹⁸F]FMISO | PET imaging of hypoxia | ¹⁸F-fluoroalkylation with [¹⁸F]epifluorohydrin |

| Heterocyclic amino alcohols (ifenprodil-related) | Sigma receptor ligands | Multi-step synthesis, likely involving epoxide ring-opening |

| L-amino alcohol derivatives | Broad-spectrum antifungal agents | Multi-step synthesis with control of stereochemistry |

| Fluorinated L-fluoroalanines | PET imaging agents for cancer detection | Radiofluorination and deprotection |

Structure-Activity Relationship (SAR) Investigations of Related Molecular Systems

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of drug candidates. For derivatives of this compound, these investigations focus on understanding how modifications to the molecular structure influence biological activity.

The introduction of fluorine into a molecule can significantly alter its physicochemical properties, thereby affecting its interaction with biological targets. tandfonline.comresearchgate.net The position of the fluorine atom is a critical determinant of its effect on molecular recognition. Depending on its location, fluorine can influence factors such as:

Binding Affinity: Fluorine substitution can enhance binding affinity through various mechanisms. tandfonline.com The highly electronegative nature of fluorine can lead to favorable electrostatic interactions with the target protein. researchgate.net Additionally, the substitution of hydrogen with fluorine, which has a comparable van der Waals radius, can improve binding without causing significant steric hindrance. tandfonline.com

Conformational Preferences: The presence of a fluorine atom can induce specific conformational preferences in a molecule. longdom.org For example, intramolecular hydrogen bonding or dipole-dipole interactions involving the C-F bond can favor certain conformations that are more amenable to binding with a specific receptor. longdom.org

Lipophilicity and Bioavailability: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve bioavailability. fu-berlin.de

SAR studies on various classes of compounds have demonstrated the importance of fluorine substitution. For instance, in a series of antifungal L-amino alcohol derivatives, the presence of a fluorine atom at the 3-position of a phenyl ring was found to be crucial for potent and broad-spectrum activity. nih.gov Similarly, in the development of survivin inhibitors, introducing a fluoro group on the C ring of the parent compound led to increased activity in several cancer cell lines. plos.org

The following table provides examples of how fluorine substitution impacts molecular properties and activity:

| Compound Class | Effect of Fluorine Substitution |

| Antifungal L-amino alcohols | 3-Fluoro substitution on the phenyl ring led to excellent antifungal activity. nih.gov |

| Survivin inhibitors | Introduction of a fluoro group to the C ring increased anticancer activity. plos.org |

| Benzyl alcohols | The position of fluorine influences agonist properties at adrenergic receptors, likely through conformational effects. longdom.org |

The amino alcohol moiety is a common pharmacophore in many biologically active compounds and plays a critical role in target binding and specificity. researchgate.netdiva-portal.org The hydroxyl and amino groups can participate in hydrogen bonding and electrostatic interactions with amino acid residues in the active site of enzymes or the binding pocket of receptors. smolecule.com

In the context of aminergic receptors, the cationic amine of the ligand typically forms a crucial hydrogen bond with a conserved aspartate residue in the transmembrane domain. nih.gov The hydroxyl groups can also form hydrogen bonds with serine residues, further stabilizing the ligand-receptor complex. nih.gov

The stereochemistry of the amino alcohol is often critical for its biological activity. For example, in a series of L-amino alcohol derivatives developed as antifungal agents, only the compounds with the S-configuration at the chiral center of the amino alcohol were active. nih.gov This highlights the importance of the specific spatial arrangement of the hydroxyl and amino groups for effective binding to the target enzyme, CYP51.

Furthermore, the amino alcohol functionality can serve as a scaffold for further chemical modifications to enhance potency and selectivity. For instance, in the design of sigma receptor ligands, heterocyclic amino alcohols were synthesized based on the structure of ifenprodil, demonstrating that this core structure can be adapted to target different receptors. nih.gov

Studies on Molecular Interactions with Biological Macromolecules in vitro

In vitro studies are essential for elucidating the mechanism of action of drug candidates and for characterizing their interactions with biological targets in a controlled environment.

Ligand-target binding studies are performed to determine the affinity and selectivity of a compound for its intended biological target. These studies often utilize radiolabeled ligands to quantify binding to enzymes or receptors.

For derivatives of this compound, binding assays have been instrumental in their development. For example, the binding properties of the tau PET tracer [³H]THK-5117, which contains a similar fluoroamino alcohol moiety, have been extensively studied in postmortem Alzheimer's disease brains. nih.govspringermedizin.de These studies have helped to characterize its binding to tau pathology and its off-target binding to other proteins.

In the development of antifungal agents, in vitro studies have shown that potent L-amino alcohol derivatives inhibit the fungal enzyme CYP51, which is involved in ergosterol (B1671047) biosynthesis. nih.gov This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death.

The following table summarizes the in vitro binding properties of selected fluoroamino alcohol derivatives:

| Compound | Target | Key Finding |

| [³H]THK-5117 | Tau pathology | Binds with high affinity to tau deposits in Alzheimer's disease brain tissue. nih.govspringermedizin.de |

| Antifungal L-amino alcohol derivatives | Fungal CYP51 | Potent inhibitors of the enzyme, leading to antifungal activity. nih.gov |

| Heterocyclic amino alcohols | Sigma receptors | Inhibit the binding of [³H]3-PPP to rat cerebral cortical membranes. nih.gov |

Cell-free systems provide a simplified environment to study the direct effects of a compound on a specific biochemical pathway without the complexities of a whole-cell system. These assays can be used to confirm the mechanism of action of a drug and to screen for potential off-target effects.

For example, the antifungal activity of L-amino alcohol derivatives was confirmed in a cell-free assay that measured the inhibition of CYP51 activity. nih.gov This provided direct evidence that the observed antifungal effect was due to the inhibition of this specific enzyme.

In the context of neurotransmitter systems, in vitro studies have been used to investigate the effects of fluorinated amino acid analogues on the release and reuptake of neurotransmitters like glutamate (B1630785). mdpi.com For instance, a trifluoromethyl-containing derivative of riluzole (B1680632) was found to have a comparable effect on glutamate transport systems as the parent drug. mdpi.com

These in vitro studies are crucial for understanding the molecular mechanisms underlying the biological activity of fluoroamino alcohol derivatives and for guiding the design of new and improved therapeutic and diagnostic agents.

Preclinical Pharmacological Research on Derivative Compounds (Excluding human clinical data)

The structural motif of this compound serves as a key component in the development of various research compounds, particularly those designed for neuroimaging and as biochemical probes. Preclinical research has focused on creating derivatives with high affinity and selectivity for specific biological targets implicated in neurodegenerative diseases.

In Vitro Assays for Target Engagement and Functional Modulation (e.g., tau protein interactions, monoamine oxidase binding)

A significant area of preclinical research involves the development of derivatives of this compound as ligands for tau protein aggregates, which are a hallmark of Alzheimer's disease and other tauopathies. In vitro binding assays using brain homogenates from patients with Alzheimer's disease are crucial for determining the affinity and selectivity of these compounds.

Derivatives incorporating a 2-phenylquinoxaline (B188063) scaffold have been synthesized and evaluated as potential imaging agents for tau pathology. researchgate.net For instance, quantitative binding assays demonstrated that (R)-1-fluoro-3-(4-(6-(methylamino)quinoxalin-2-yl)-phenoxy)propan-2-ol, also known as (R)-5, and (S)-1-(4-(6-(dimethylamino)quinoxalin-2-yl) phenoxy)-3-fluoropropan-2-ol, or (S)-16, exhibit high affinity for tau tangles. researchgate.net Specifically, (R)-5 showed a high affinity with an inhibition constant (Ki) of 4.1 nM and a selectivity of 30.5-fold for tau tangles over β-amyloid plaques. researchgate.net Similarly, the (S)-16 compound displayed a Ki of 10.3 nM with a 34.6-fold selectivity for tau. researchgate.net

Another class of derivatives, based on a 2-arylquinoline structure, has also been extensively studied. The compound 1-[18F]fluoro-3-({2-[4-(methylamino)phenyl]quinolin-6-yl}oxy)propan-2-ol, known as [18F]THK5117, was shown in in vitro binding assays on Alzheimer's disease brain homogenates to have several binding sites in the temporal and hippocampal regions. nih.gov Its optically pure (S)-enantiomer, [18F]THK5351, was developed to improve upon the pharmacokinetic properties of earlier compounds. frontiersin.org

The phenylbenzothiazole derivative, PM-PBB3, which incorporates the 1-fluoro-3-(...)-propan-2-ol moiety, has also been assessed. aprinoia.com In vitro autoradiography on tissue sections from Alzheimer's disease and progressive supranuclear palsy (PSP) brains showed that radiolabeled PM-PBB3 signals were intensely distributed in areas rich with tau fibrils. aprinoia.com

While the primary target for many of these derivatives is the tau protein, the potential for off-target binding is a critical aspect of their preclinical evaluation. Off-target binding has been observed in regions with low concentrations of PHF-tau, such as the basal ganglia, leading researchers to investigate possible interactions with other proteins like monoamine oxidase (MAO). nih.gov

Furthermore, modifications to these core structures can alter their target specificity. A derivative of PBB3, (E)-1-fluoro-3-((2-(4-(6-(methylamino)pyridine-3-yl)but-1-en-3-yn-1-yl)benzo[d]thiazol-6-yl)oxy)propan-2-ol, was found to have a significantly increased binding affinity for α-synuclein fibrils relative to tau and Aβ fibrils, highlighting how subtle structural changes can modulate target engagement. nih.gov

| Compound | Target | Assay Method | Binding Affinity (Ki) | Selectivity (vs. Aβ) | Source |

|---|---|---|---|---|---|

| (R)-1-fluoro-3-(4-(6-(methylamino)quinoxalin-2-yl)-phenoxy)propan-2-ol ((R)-5) | Tau Tangles | Quantitative Binding Assay (AD Homogenates) | 4.1 nM | 30.5-fold | researchgate.net |

| (S)-1-(4-(6-(dimethylamino)quinoxalin-2-yl) phenoxy)-3-fluoropropan-2-ol ((S)-16) | Tau Tangles | Quantitative Binding Assay (AD Homogenates) | 10.3 nM | 34.6-fold | researchgate.net |

| [18F]THK5117 | Tau Aggregates | Binding Assay (AD Brain Homogenates) | Data not specified | Data not specified | nih.gov |

| [18F]PM-PBB3 | Tau Fibrils | In Vitro Autoradiography | Intense Signal | High for Tau | aprinoia.com |

Exploration of Derivative Compounds as Molecular Probes and Biochemical Tools

The high affinity and selectivity of these derivatives make them excellent candidates for development as molecular probes, particularly for in vivo imaging using Positron Emission Tomography (PET). By labeling the compounds with a positron-emitting radionuclide like fluorine-18, researchers can visualize and quantify the distribution of tau pathology in the living brain during preclinical studies.

Several derivatives of this compound have been successfully radiolabeled and used as PET tracers. frontiersin.org These include [18F]THK5105, [18F]THK5117, and the enantiomerically pure [18F]THK5351. frontiersin.org The latter, [18F]THK5351, demonstrated superior pharmacokinetics and a higher signal-to-noise ratio in preclinical evaluations. frontiersin.org The 2-phenylquinoxaline derivative, [18F]-S16, has also been developed as a novel tau radiotracer with high affinity and selectivity for tau tangles over amyloid-β. researchgate.net

The compound [18F]PM-PBB3 (also known as [18F]APN-1607) is another clinically utilized radiotracer for imaging tau pathology that contains the 3-fluoro-2-hydroxypropyl moiety. d-nb.info Its utility as a biochemical tool is demonstrated through its use in in vitro autoradiography experiments on postmortem human brain tissue, where it effectively labels tau deposits in the hippocampus and shows no colocalization with amyloid-beta tracers. nih.govaprinoia.com This allows for the specific visualization of tau pathology on a microscopic level, helping to correlate imaging signals with underlying neuropathology. These probes are instrumental in translational research, bridging the gap from mouse models of tauopathy to human studies. aprinoia.com

Advanced Analytical Methodologies for Characterization and Purity Assessment in Research

Chromatographic Separation Techniques for Purification and Analysis (e.g., High-Performance Liquid Chromatography for radiochemical purity, chiral separation)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for both the purification and analytical assessment of 1-Fluoro-3-(methylamino)propan-2-ol, particularly for its radiolabeled analogues used in Positron Emission Tomography (PET). researchgate.netnih.govd-nb.info

Purification and Radiochemical Purity: In the context of PET tracer synthesis, where the 1-fluoro-3-(...)-propan-2-ol moiety is often labeled with fluorine-18 (B77423) (¹⁸F), HPLC is indispensable for separating the final radiolabeled product from unlabeled precursors, reagents, and synthesis byproducts. nih.govresearchgate.net Both preparative and analytical HPLC systems are employed. Preparative HPLC is used to isolate the pure radiotracer, achieving radiochemical purities often exceeding 95-98%. nih.govd-nb.info Analytical HPLC is subsequently used as a quality control measure to confirm this high purity and determine the molar activity of the final injectable solution. d-nb.info

Reverse-phase HPLC is the most common modality. Columns such as the C18 are frequently utilized due to their versatility in separating compounds of moderate polarity. researchgate.netd-nb.info The mobile phase typically consists of a mixture of an organic solvent, like acetonitrile (B52724) or ethanol, and an aqueous buffer, such as ammonium (B1175870) acetate, to ensure good peak shape and resolution. researchgate.netd-nb.info

| Parameter | Preparative HPLC Example | Analytical HPLC Example | Reference |

| Column | Capcell Pak C18 | Atlantis T3 | researchgate.net |

| Mobile Phase | Acetonitrile / Water / Triethylamine (40:60:0.1, v/v/v) | Acetonitrile / 50 mM Ammonium Acetate (40:60, v/v) | researchgate.net |

| Flow Rate | 5.0 mL/min | 1.0 mL/min | researchgate.net |

| Detection | UV (365 nm) and radioactivity detector | UV (365 nm) and radioactivity detector | researchgate.net |

This table presents example conditions for the analysis of [¹⁸F]PM-PBB3, a PET tracer containing the 1-fluoro-3-(...)-propan-2-ol structure.

Chiral Separation: The presence of a stereocenter at the 2-position of the propanol (B110389) backbone necessitates methods for chiral separation to isolate and quantify the individual enantiomers ((R) and (S)). This is critical as enantiomers can exhibit significantly different biological activities. nih.gov Liquid chromatography, particularly HPLC, using Chiral Stationary Phases (CSPs) is the predominant method for direct enantioseparation. mdpi.com Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are widely successful in resolving the enantiomers of various chiral compounds, including amino alcohols. mdpi.com The choice of mobile phase, often a mixture of an alkane (like n-hexane) and an alcohol (like 2-propanol), and the use of additives can be optimized to achieve baseline separation of the enantiomers. mdpi.com

Spectroscopic Characterization Methods (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic methods are essential for the unambiguous structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular framework.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The proton on the carbon bearing the hydroxyl group (CH-OH) would appear as a multiplet due to coupling with adjacent protons. The protons of the fluoromethyl group (CH₂F) would appear as a doublet of multiplets due to coupling with both the fluorine atom and the adjacent methine proton. Signals for the methylamino group (CH₃-NH) and the adjacent methylene (B1212753) group (CH₂-N) would also be present, with their chemical shifts and splitting patterns confirming the connectivity.

¹³C NMR: The carbon NMR spectrum would confirm the presence of the four unique carbon atoms in the molecule. The carbon bonded to fluorine (C-F) would exhibit a characteristic large one-bond carbon-fluorine coupling constant (¹JCF), appearing as a doublet, which is a definitive indicator of fluorination. The other carbons (C-OH, C-N, and C-methyl) would appear at their expected chemical shifts.

| Assignment | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

| -CH₃ | ~2.4 | ~36 |

| -CH₂-N | ~2.6 - 2.8 | ~55-60 |

| -CH(OH)- | ~3.8 - 4.0 | ~68-72 |

| -CH₂F | ~4.3 - 4.5 (Doublet of triplets) | ~83-87 (Doublet, ¹JCF ≈ 170 Hz) |

| -OH, -NH | Variable | N/A |

Note: The values are estimates based on analogous structures and are subject to change based on solvent and other experimental conditions.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern, further confirming the compound's identity. Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum would show a prominent peak for the protonated molecule [M+H]⁺ at an m/z corresponding to the molecular formula C₄H₁₁FNO. researchgate.net High-resolution mass spectrometry (HRMS) can verify the elemental composition with high accuracy. researchgate.net Under harder ionization conditions like Electron Ionization (EI), characteristic fragmentation patterns would emerge, such as the loss of a water molecule, or cleavage alpha to the nitrogen or oxygen atoms, providing further structural evidence. docbrown.info

| Ion | Formula | Significance |

| [M+H]⁺ | [C₄H₁₂FNO]⁺ | Protonated molecular ion, confirms molecular weight. |

| [M-H₂O+H]⁺ | [C₄H₁₀FN]⁺ | Loss of water from the hydroxyl group. |

| [CH₅N]⁺ | [CH₅N]⁺ | Cleavage yielding the methylamino fragment. |

This table shows plausible ions observed in ESI-MS or fragmentation patterns in EI-MS.

Methods for Stereochemical Purity Determination (e.g., X-ray crystallography of derivatives)

Defining the absolute configuration and enantiomeric purity is crucial. While chiral HPLC can determine the ratio of enantiomers (enantiomeric excess), other methods are often needed to assign the absolute stereochemistry ((R) or (S)).

X-ray Crystallography: X-ray crystallography provides the most definitive determination of the three-dimensional structure and absolute configuration of a chiral molecule. researchgate.netorcid.org However, obtaining single crystals suitable for X-ray diffraction can be challenging for low-molecular-weight, flexible molecules like this compound. A common strategy is to prepare a crystalline derivative, often by forming a salt with a suitable acid (e.g., hydrochloride) or by reacting it with another molecule to create a larger, more rigid structure that crystallizes more readily. researchgate.netorcid.org The analysis of the resulting crystal structure allows for the unambiguous assignment of the R or S configuration at the chiral center.

Other Methods: In cases where suitable crystals cannot be obtained, other methods can be employed. This includes derivatization with a chiral agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), to form diastereomers. researchgate.net These diastereomers can then be separated and quantified using standard, non-chiral chromatography (e.g., HPLC), allowing for the determination of enantiomeric purity. researchgate.net Additionally, NMR spectroscopy using chiral shift reagents can be used to differentiate the signals of the two enantiomers.

Emerging Research Directions and Future Perspectives for 1 Fluoro 3 Methylamino Propan 2 Ol Chemistry

Development of Next-Generation Asymmetric Synthesis Methodologies

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of efficient and highly selective asymmetric syntheses for producing enantiomerically pure 1-Fluoro-3-(methylamino)propan-2-ol and its derivatives is a critical area of research.

Current strategies for obtaining enantiopure amino alcohols often involve classical resolution of racemates via diastereomeric salt formation or enzymatic kinetic resolution. For instance, the resolution of racemic 3-(methylamino)-1-(2-thienyl)propan-1-ol, an intermediate for duloxetine, has been achieved using (S)-mandelic acid. u-tokyo.ac.jp Similarly, chemoenzymatic methods employing lipases for the enantioselective acylation of racemic alcohols have been successfully applied to produce key chiral intermediates. nih.govutupub.fi These methods, while effective, are inherently limited to a maximum theoretical yield of 50% for the desired enantiomer from a racemic mixture. googleapis.com

Future research is focused on developing more efficient, atom-economical asymmetric catalytic methods. These include:

Asymmetric Hydrogenation/Transfer Hydrogenation: Ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines presents a promising route to chiral 1,2-amino alcohols. acs.org This method avoids the need for protecting groups, simplifying the synthetic sequence.

Enantioselective Reduction of Ketones: The use of biocatalysts, such as ketoreductases from microorganisms like Rhodosporidium toruloides, for the asymmetric reduction of prochiral ketones offers high enantioselectivity. researchgate.netgoogle.com Co-expression of these enzymes with cofactor regeneration systems, like glucose dehydrogenase, enhances the efficiency of this process. researchgate.netgoogle.com

Copper-Catalyzed Asymmetric β-Borylation: A multi-step, one-pot strategy involving copper-catalyzed asymmetric β-borylation of α,β-unsaturated imines has been developed for the synthesis of chiral γ-amino alcohols, which are precursors to drugs like fluoxetine (B1211875) and duloxetine. rsc.org This approach demonstrates the potential for creating complex chiral structures with high enantiomeric excess. rsc.org

The development of these next-generation asymmetric synthesis methodologies will be crucial for the efficient and scalable production of enantiomerically pure this compound and its derivatives for various applications.

Rational Design of Novel Molecular Probes and Chemical Tools based on the Fluoroamino Alcohol Scaffold

The unique structural features of the this compound scaffold make it an attractive platform for the design of novel molecular probes and chemical tools for biological imaging and diagnostics. The fluorine atom can serve as a reporter for ¹⁹F NMR studies or as a site for radiolabeling with ¹⁸F for Positron Emission Tomography (PET) imaging.

Derivatives of the fluoroamino alcohol scaffold have been successfully developed as PET tracers for imaging various biological targets:

Tau Tangles in Alzheimer's Disease: Several PET tracers incorporating the 1-fluoro-3-(...)-propan-2-ol moiety have been synthesized for imaging tau pathologies. researchgate.netnih.govnih.govmdpi.com For example, [¹⁸F]PM-PBB3 and [¹⁸F]THK-5351 have shown promise as useful tau PET tracers. nih.govnih.govmdpi.com The synthesis of these tracers often involves the direct ¹⁸F-fluorination of a tosylated precursor. nih.govnih.gov

α-Synuclein Aggregates in Parkinson's Disease: A derivative of PBB3 containing an (E)-hex-2-en-4-yne linker and the 1-fluoro-3-(...)-propan-2-ol structure has demonstrated increased binding affinity to α-synuclein fibrils. mdpi.com

Norepinephrine Transporter (NET): Fluorinated analogs of potent and selective NET ligands have been synthesized and evaluated for their potential as PET radioligands. mdpi.com

Future research in this area will focus on:

Developing probes with improved selectivity and binding affinity for their respective targets.

Designing ratiometric fluorescent probes that allow for more quantitative measurements by normalizing the analyte response. nih.gov

Exploring novel molecular scaffolds , such as the squaraine figure-eight (SF8) architecture, to create libraries of probes with diverse three-dimensional structures and targeting properties. nih.gov

Utilizing the indole (B1671886) scaffold , a versatile N-heterocyclic compound, in the design of new fluorogenic probes. rsc.org

The rational design of these advanced molecular probes will provide powerful tools for studying disease mechanisms and for early diagnosis.

Integration of Advanced Computational Modeling with Experimental Synthetic and Biological Research

The synergy between computational modeling and experimental research is becoming increasingly important in the development of new chemical entities. In the context of this compound chemistry, computational tools can accelerate the discovery and optimization process.

Computational approaches can be applied to:

Predict Binding Affinities and Selectivity: Molecular docking and other in silico screening methods can be used to predict the binding interactions of novel fluoroamino alcohol derivatives with their biological targets. mdpi.comresearchgate.net This allows for the prioritization of compounds for synthesis and experimental testing.

Understand Structure-Activity Relationships (SAR): Computational analysis can help elucidate the key structural features that govern the biological activity of these compounds. mdpi.com This knowledge can guide the rational design of more potent and selective molecules.

Investigate Reaction Mechanisms: Theoretical calculations can provide insights into the mechanisms of synthetic reactions, aiding in the optimization of reaction conditions and the development of new synthetic methodologies.

Predict Physicochemical Properties: Properties such as lipophilicity and blood-brain barrier penetration can be estimated using computational models, which is crucial for the development of CNS-active drugs and PET tracers. mdpi.com

A notable example is the use of computational evaluation to assess the interactions of newly synthesized fluorinated methylamine-based analogs with monoamine transporters. mdpi.com Furthermore, computational studies have been instrumental in identifying potential inhibitors for enzymes like IspH by screening large compound libraries. researchgate.net

The future of this field will see a deeper integration of computational and experimental work. This will involve iterative cycles of design, synthesis, and testing, where computational predictions guide experimental efforts, and experimental results are used to refine and validate the computational models. This integrated approach will undoubtedly accelerate the development of new drugs and molecular probes based on the this compound scaffold.

Exploration of New Chemical Applications for this compound Derivatives Beyond Current Scope

While the primary focus of research on this compound derivatives has been in medicinal chemistry, particularly as precursors for pharmaceuticals and imaging agents, the unique chemical properties of this scaffold suggest potential for a broader range of applications.

Future research could explore the following areas:

Materials Science: The ability of the amino alcohol functionality to coordinate with metal ions could be exploited in the synthesis of novel coordination polymers and metal-organic frameworks (MOFs). These materials could have applications in catalysis, gas storage, and separation. The presence of fluorine can also impart unique properties to materials, such as altered hydrophobicity and thermal stability.

Development of Chiral Catalysts and Ligands: The chiral nature of this compound makes it a potential building block for the synthesis of new chiral ligands for asymmetric catalysis. These ligands could be employed in a variety of chemical transformations to produce enantiomerically enriched products.

Synthesis of Novel Heterocyclic Compounds: The functional groups present in this compound can serve as handles for the construction of various heterocyclic ring systems. uno.eduresearchgate.netaablocks.com These heterocyclic compounds could exhibit interesting biological activities or serve as intermediates in the synthesis of other complex molecules.

Biocatalysis and Enzyme Inhibition: Derivatives of this scaffold could be designed as specific enzyme inhibitors, moving beyond the current focus on transporters and protein aggregates. researchgate.net Additionally, these compounds could be used as substrates or modifiers in biocatalytic processes to generate other valuable chemicals. acs.orgresearchgate.net

By expanding the scope of research beyond the traditional pharmaceutical applications, the full potential of the this compound scaffold can be realized, leading to the development of new materials and technologies with a wide range of uses.

Q & A

What are the optimal synthetic routes for 1-Fluoro-3-(methylamino)propan-2-ol, and how do reaction conditions influence yield?

Basic Research Focus

The compound is synthesized via nucleophilic fluorination of a tosylate or mesylate precursor. For example, substituting a hydroxyl group with fluorine using [18F]F− in anhydrous conditions (e.g., acetonitrile, 80–100°C) yields radiolabeled analogs . Non-radioactive synthesis may employ KF or tetrabutylammonium fluoride (TBAF) as fluorinating agents. Critical factors include:

- Precursor design : Tosylates or mesylates ensure good leaving-group activity.

- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance fluoride nucleophilicity.

- Temperature control : Excessive heat may degrade the methylamino group.

Yield optimization requires monitoring by TLC or HPLC, with typical yields ranging from 40–70% depending on purification methods .

How can enantiomeric purity of this compound be resolved, and what analytical techniques validate stereochemical outcomes?

Advanced Research Focus

The compound’s stereochemistry arises from its secondary alcohol and methylamino substituents. To resolve enantiomers:

- Chiral HPLC : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak IA/IB) and hexane/isopropanol mobile phases. Retention time differences >2 min indicate baseline separation .

- Synthetic chirality : Introduce chiral auxiliaries (e.g., (R)- or (S)-proline derivatives) during precursor synthesis .

Validation methods: - NMR : Diastereomeric derivatives (e.g., Mosher esters) produce distinct 19F or 1H signals.

- X-ray crystallography : Definitive structural confirmation, though limited by crystal growth challenges .

What methodologies are recommended for characterizing fluorine-containing impurities in synthetic batches?

Advanced Research Focus

Fluorinated byproducts (e.g., defluorinated analogs or diastereomers) require sensitive detection:

- 19F NMR : Directly identifies fluorine environments; chemical shifts vary by substituent (e.g., -CF3 at ~-60 ppm vs. -CH2F at ~-200 ppm).

- LC-MS/MS : High-resolution mass spectrometry detects low-abundance impurities (e.g., m/z shifts from isotopic fluorine patterns).

- Ion chromatography : Quantifies free fluoride ions from hydrolysis byproducts .

How does the hydrochloride salt form of this compound enhance its applicability in biological assays?

Basic Research Focus

The hydrochloride salt improves aqueous solubility and stability:

- Solubility : Freebase solubility in water is ~5 mg/mL; the HCl salt increases this to >50 mg/mL, facilitating in vitro studies (e.g., receptor binding assays) .

- Crystallization : Salt formation reduces hygroscopicity, enabling storage at ambient conditions.

- Bioavailability : Enhanced dissolution rates improve pharmacokinetic profiling in preclinical models .

What contradictions exist in reported solubility data for this compound, and how can they be reconciled?

Advanced Research Focus

Discrepancies arise from solvent polarity and salt form:

- Polar solvents : DMSO and methanol solubilize the freebase (>100 mg/mL), while hexane and chloroform show negligible solubility.

- Salt vs. freebase : Hydrochloride salts exhibit higher solubility in water but lower in organic solvents.

Reconciliation requires standardized reporting of: - Temperature : Solubility in water decreases by ~20% at 4°C vs. 25°C.

- pH : Protonation of the methylamino group (pKa ~9.5) affects ionizability in buffered solutions .

What radiolabeling strategies are feasible for incorporating 18F into this compound for PET imaging?

Advanced Research Focus

Direct 18F-fluorination via nucleophilic substitution is preferred:

- Precursor design : Tosylate or nitro precursors enable efficient 18F incorporation (radiochemical yields: 15–30%) .

- Purification : Solid-phase extraction (C18 cartridges) removes unreacted [18F]F−, followed by HPLC purification (>95% radiochemical purity).

Challenges include: - Decay correction : Short 18F half-life (109.7 min) limits synthesis time.

- Automation : Modular radiosynthesizers (e.g., GE TRACERlab) improve reproducibility .

How does the methylamino group influence the compound’s reactivity in nucleophilic or electrophilic reactions?

Basic Research Focus

The methylamino group acts as a weak base (pKa ~9.5) and participates in:

- Schiff base formation : Reacts with aldehydes/ketones under mild acidic conditions.

- Protection strategies : Boc or Fmoc groups prevent undesired side reactions during multi-step syntheses.

Electrophilic fluorination is hindered by the amino group’s nucleophilicity, necessitating protecting groups (e.g., tert-butyloxycarbonyl) prior to fluorination .

What computational tools predict the pharmacokinetic properties of this compound?

Advanced Research Focus

In silico models (e.g., SwissADME, pkCSM) estimate:

- Lipophilicity : LogP ~0.5 (moderate permeability).

- Metabolic stability : Susceptibility to CYP3A4 oxidation due to the methylamino group.

- Blood-brain barrier penetration : Low probability (MW <300, but polar surface area ~50 Ų).

Validation via in vitro assays (e.g., Caco-2 permeability, microsomal stability) is recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.